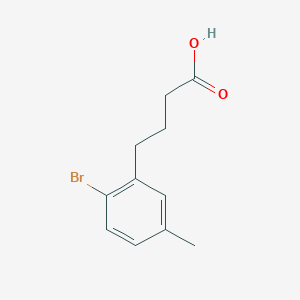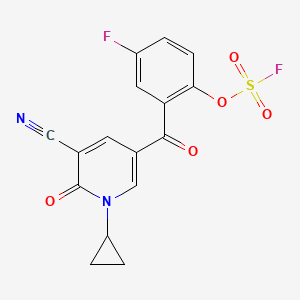
2-(5-Cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenylsulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and cyclopropyl groups. The final steps often involve the addition of the fluorophenyl and sulfurofluoridate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl and pyridine rings.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s potential medicinal applications could include its use as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Research would focus on its efficacy, safety, and mechanism of action.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfonate
- 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfate
Uniqueness
Compared to similar compounds, 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate may exhibit unique properties due to the presence of the sulfurofluoridate group. This group could impart specific reactivity or stability, making the compound particularly useful in certain applications.
Propriétés
Formule moléculaire |
C16H10F2N2O5S |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
3-cyano-1-cyclopropyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
InChI |
InChI=1S/C16H10F2N2O5S/c17-11-1-4-14(25-26(18,23)24)13(6-11)15(21)10-5-9(7-19)16(22)20(8-10)12-2-3-12/h1,4-6,8,12H,2-3H2 |
Clé InChI |
DUUKYJFMCALANH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
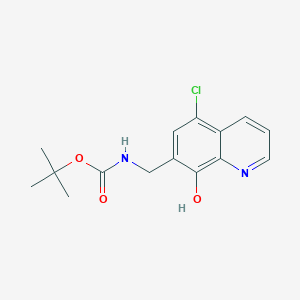
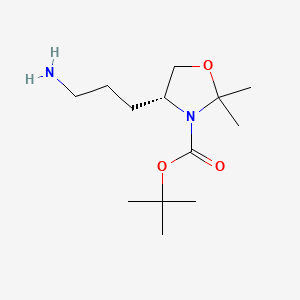
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
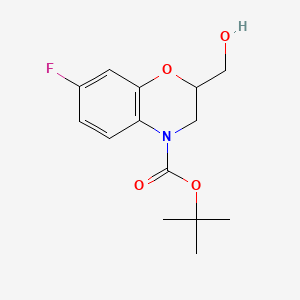
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)

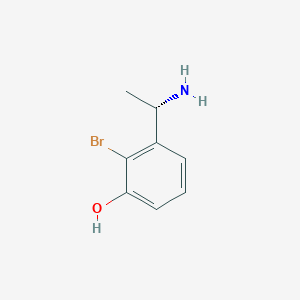

![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
